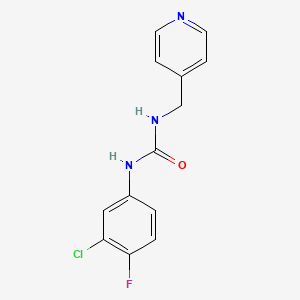
N-(3-chloro-4-fluorophenyl)-N'-(4-pyridinylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-N'-(4-pyridinylmethyl)urea, commonly known as CFPU, is a synthetic compound with potential therapeutic applications. It belongs to the class of urea-based compounds and has been studied extensively for its biological activities. CFPU has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of CFPU is not fully understood. However, it has been proposed that CFPU inhibits the activity of various enzymes and proteins involved in cell growth and proliferation. CFPU has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
CFPU has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. CFPU has also been found to reduce the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFPU has several advantages for laboratory experiments. It is easy to synthesize and purify, making it readily available for research. CFPU has also been found to be stable under a wide range of conditions, making it suitable for use in various assays. However, CFPU has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on CFPU. One potential area of research is the development of novel CFPU derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of CFPU and its potential targets in cancer cells. Additionally, the potential use of CFPU in combination with other drugs for the treatment of cancer and other diseases should be explored. Overall, CFPU has great potential for further research and development as a therapeutic agent.
Métodos De Síntesis
The synthesis of CFPU involves the reaction of 3-chloro-4-fluoroaniline with pyridine-4-carboxaldehyde in the presence of potassium carbonate. The resulting product is then treated with urea to obtain CFPU. This method has been optimized for high yield and purity and is widely used in laboratories.
Aplicaciones Científicas De Investigación
CFPU has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, antibacterial, and anti-inflammatory properties. CFPU has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to be effective against drug-resistant bacteria, making it a promising candidate for the development of novel antibiotics.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O/c14-11-7-10(1-2-12(11)15)18-13(19)17-8-9-3-5-16-6-4-9/h1-7H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIGRCJZJZGAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCC2=CC=NC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5435957.png)
![6-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5435962.png)
![N-[1-(3-methoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B5435972.png)
![1-[2-(4-isopropylpiperazin-1-yl)ethyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5435982.png)
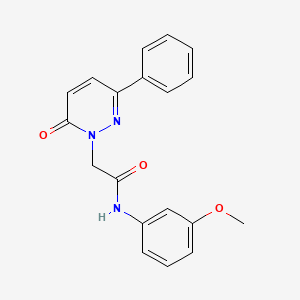
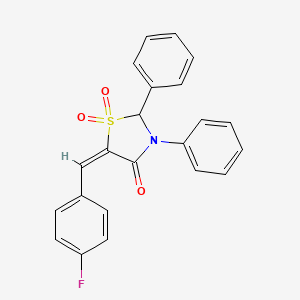

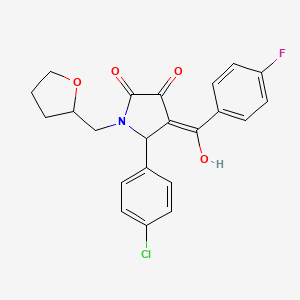
![(3aS*,6aS*)-2-ethyl-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5436011.png)
![4-[2-(2-furyl)vinyl]-2,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine hydrochloride](/img/structure/B5436015.png)
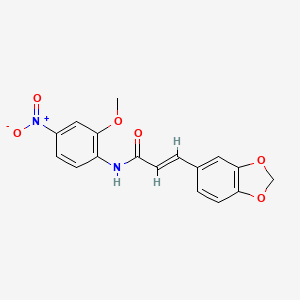
![methyl 2-[(N,N-dimethylglycyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5436040.png)
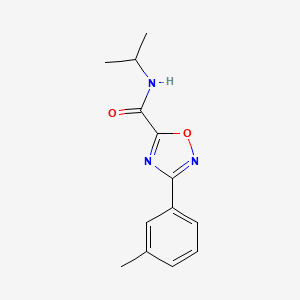
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5436052.png)